- Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma InhibitorsACS Omega, 2020, 5(12), 6781-6791,
Cas no 90-16-4 (1,2,3-Benzotriazin-4(3H)-one)

1,2,3-Benzotriazin-4(3H)-one 化学的及び物理的性質
名前と識別子
-
- 1,2,3-Benzotriazin-4(3H)one
- Benzo-1,2,3-triazin-4(3H)-one
- BenzotriazinHone
- 4-Ketobenzo-1,2,3(3H)-triazine
- 3,4-Dihydro-4-oxo-1,2,3-benzotriazine
- 1,2,3-Benzotriazine-4(3H)-One
- 1,2,3-Benzotriazin-4(1H)-one
- 1,2,3-Benzotriazin-4(3H)-one
- 1H-1,2,3-benzotriazin-4-one
- 4-Ketobenztriazine
- 4-Ketobenzotriazine
- 4-Ketobenz-1,2,3-triazine
- Benzazimidone
- NSC 13563
- NSC 20121
- Benzazimide
- 1,2,3-Benzotriazin-4-ol
- Benzoketotriazine
- Benzo[d][1,2,3]triazin-4(3H)-one
- USAF MA-2
- 3H-1,2,3-Benzotriazin-4-one
- benzotriazinone
- 1,2,3-Benzotriazin-4-one
- 3,4-Dihydro-1,2,3-benzotriazin-4-one
- 1,2,3-Benzotriazine-4(
- 1,2,3-Benzotriazin-4(1H)-one (7CI, 9CI)
- 1,4-Dihydro-1,2,3-benzotriazin-4-one
- 1H-Benzo[d][1,2,3]triazin-4-one
-
- MDL: MFCD00052387
- インチ: 1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
- InChIKey: DMSSTTLDFWKBSX-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC=CC=2)NN=N1
- BRN: 124996
計算された属性
- 精确分子量: 147.04300
- 同位素质量: 147.043
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 3
- トポロジー分子極性表面積: 53.8
- XLogP3: 何もない
じっけんとくせい
- Color/Form: 淡黄色粉末
- 密度みつど: 1.47
- ゆうかいてん: 216-218 °C (lit.)
- Boiling Point: 282 ºC
- フラッシュポイント: 125 ºC
- Refractive Index: 1.5500 (estimate)
- Solubility: Soluble in most organic solvents.
- PSA: 58.64000
- LogP: 0.31810
1,2,3-Benzotriazin-4(3H)-one Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H302-H315-H319
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
- RTECS号:DM0800000
-
危険物標識:
- Risk Phrases:R22
- HazardClass:IRRITANT
- 储存条件:低温通風乾燥、食品原料とは別に倉庫に保管
- TSCA:Yes
1,2,3-Benzotriazin-4(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B206930-100000mg |
1,2,3-Benzotriazin-4(3H)-one |
90-16-4 | 100g |
$ 907.00 | 2023-04-19 | ||
Enamine | EN300-06440-0.05g |
3,4-dihydro-1,2,3-benzotriazin-4-one |
90-16-4 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
Enamine | EN300-06440-1.0g |
3,4-dihydro-1,2,3-benzotriazin-4-one |
90-16-4 | 95% | 1g |
$26.0 | 2023-05-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155481-25g |
1,2,3-Benzotriazin-4(3H)-one |
90-16-4 | >98.0%(HPLC) | 25g |
¥467.90 | 2023-09-03 | |
TRC | B206930-10g |
1,2,3-Benzotriazin-4(3H)-one |
90-16-4 | 10g |
$ 120.00 | 2022-06-07 | ||
Enamine | EN300-06440-0.5g |
3,4-dihydro-1,2,3-benzotriazin-4-one |
90-16-4 | 95% | 0.5g |
$21.0 | 2023-10-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0003-25G |
3,4-Dihydro-4-oxo-1,2,3-benzotriazine |
90-16-4 | >98.0%(T)(HPLC) | 25g |
¥360.00 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0003-5G |
3,4-Dihydro-4-oxo-1,2,3-benzotriazine |
90-16-4 | >98.0%(T)(HPLC) | 5g |
¥120.00 | 2024-04-15 | |
eNovation Chemicals LLC | D758809-100g |
Benzo[d][1,2,3]triazin-4(3H)-one |
90-16-4 | 98% | 100g |
$225 | 2024-06-07 | |
Fluorochem | 018763-5g |
4-Ketobenztriazine |
90-16-4 | 95% | 5g |
£18.00 | 2022-03-01 |
1,2,3-Benzotriazin-4(3H)-one 合成方法
Synthetic Circuit 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
Synthetic Circuit 2
Synthetic Circuit 3
1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, pH 8
- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognitaPhosphorus, 2020, 195(3), 194-200,
Synthetic Circuit 4
1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 10, 0 °C; 15 min, 0 °C
1.4 Reagents: Hydrogen ion ; 30 min, pH 2, 0 °C
- Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognitaJournal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889,
Synthetic Circuit 5
1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, 0 °C
- Synthesis and nematicidal evaluation of 1,2,3-benzotriazin-4-one derivatives containing piperazine as linker against Meloidogyne incognitaChinese Chemical Letters, 2019, 30(6), 1207-1213,
Synthetic Circuit 6
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; 0 °C; 30 min, pH 7 - 8, 0 °C
- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognitaBioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2641-2644,
Synthetic Circuit 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
- Design, synthesis and nematicidal activities of trifluorobutene hydroxamic acid derivatives against Meloidogyne incognitaJournal of Molecular Structure, 2022, 1264,,
Synthetic Circuit 8
Synthetic Circuit 9
1.2 Reagents: Sodium hydroxide ; pH 7 - 8
- Synthesis, antibacterial, and antiviral activities of novel penta-1,4-dien-3-one derivatives containing a benzotriazin-4(3H)-one moietyChemical Papers, 2018, 72(9), 2193-2202,
Synthetic Circuit 10
1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 10; 15 min
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2; 30 min
- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1,2,3]thiadiazole against Meloidogyne incognitaBioorganic & Medicinal Chemistry Letters, 2020, 30(17),,
Synthetic Circuit 11
- One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium saltsOrganic & Biomolecular Chemistry, 2021, 19(27), 6127-6140,
Synthetic Circuit 12
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of HeterocyclesOrganic Letters, 2020, 22(5), 2017-2021,
Synthetic Circuit 13
- Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient TemperatureOrganic Letters, 2018, 20(20), 6494-6497,
Synthetic Circuit 14
1.2 Reagents: Ammonia Solvents: Water ; pH 10.0, 0 - 5 °C; 30 min, 0 - 5 °C
1.3 pH 2.0
- Synthesis and biological evaluation of novel 1,2,3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitorsChinese Chemical Letters, 2017, 28(5), 1044-1048,
Synthetic Circuit 15
Synthetic Circuit 16
1,2,3-Benzotriazin-4(3H)-one Raw materials
1,2,3-Benzotriazin-4(3H)-one Preparation Products
1,2,3-Benzotriazin-4(3H)-one 関連文献
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Rochelle McGrory,Réka J. Faggyas,Andrew Sutherland Org. Biomol. Chem. 2021 19 6127
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2. Reactive intermediates. Part XIII. Benzocyclopropenones as intermediates in the oxidation of 3-aminobenzotriazin-4-onesJ. Adamson,D. L. Forster,T. L. Gilchrist,C. W. Rees J. Chem. Soc. C 1971 981
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Fushan Chen,Shanshan Hu,Sipei Li,Guo Tang,Yufen Zhao Green Chem. 2021 23 296
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Madasamy Hari Balakrishnan,Madasamy Kanagaraj,Velayudham Sankar,Mahesh Kumar Ravva,Subramaniyan Mannathan New J. Chem. 2021 45 17190
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5. 1,2,3-Benzotriazin-4-ones and related systems. Part 6. Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-onesThomas McC. Paterson,Robert K. Smalley,Hans Suschitzky,Alan J. Barker J. Chem. Soc. Perkin Trans. 1 1980 633
-
A. W. Murray,K. Vaughan J. Chem. Soc. C 1970 2070
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7. 1,2,3-Benzotriazin-4(3H)-ones and related systems. Part 5. Thermolysis of 3-aryl- and 3-alkenyl-1,2,3-benzotriazin-4(3H)-onesAlan J. Barker,Thomas McC. Paterson,Robert K. Smalley,Hans Suschitzky J. Chem. Soc. Perkin Trans. 1 1979 2203
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8. 1,2,3-Benzotriazine 2-oxidesA. J. Boulton,Miklós Kiss,J. D. Kalenga Saka J. Chem. Soc. Perkin Trans. 1 1988 1509
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9. Triazines and related products. Part VIII. Potential irreversible chymotrypsin inhibitors: 3-alkyl-1,2,3-benzotriazin-4(3H)-ones and o-azidobenzamidesA. C. Mair,M. F. G. Stevens J. Chem. Soc. C 1971 2317
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10. Triazines and related products. Part XIV. Decomposition of 1,2,3-benzotriazin-4(3H)-ones in the presence of reactive methylene systemsM. Shakil S. Siddiqui,Malcolm F. G. Stevens J. Chem. Soc. Perkin Trans. 1 1974 2482
1,2,3-Benzotriazin-4(3H)-oneに関する追加情報
1,2,3-Benzotriazin-4(3H)-one: A Comprehensive Overview
The compound 1,2,3-Benzotriazin-4(3H)-one (CAS No. 90-16-4) is a heterocyclic aromatic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of benzotriazines, which are derivatives of benzene fused with a triazine ring. The benzotriazinone system is characterized by its three nitrogen atoms in the six-membered ring, making it a versatile platform for chemical modifications and applications.
Recent studies have highlighted the potential of benzotriazinones as building blocks for advanced materials. For instance, researchers have explored the use of 1,2,3-benzotriazin-4(3H)-one in the development of high-performance polymers and organic semiconductors. Its aromaticity and nitrogen-rich structure make it an ideal candidate for applications in optoelectronics and energy storage devices. Moreover, the compound's ability to undergo various substitution reactions has enabled the synthesis of derivatives with tailored properties.
The synthesis of 1,2,3-benzotriazin-4(3H)-one involves a multi-step process that typically starts with the reaction of o-phenylenediamine with an aldehyde or ketone under specific conditions. Recent advancements in catalytic methods have improved the efficiency and selectivity of this synthesis pathway. For example, the use of transition metal catalysts has been shown to significantly reduce reaction times while maintaining high yields.
In terms of chemical properties, benzotriazinones exhibit remarkable thermal stability and resistance to oxidation. These characteristics make them suitable for use in high-temperature applications such as aerospace materials and fire-retardant coatings. Additionally, their electronic properties have been leveraged in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Recent research has also focused on the biological activity of benzotriazinones, particularly their potential as drug candidates. Studies have shown that certain derivatives exhibit anti-inflammatory and anticancer properties. For instance, a derivative of 1,2,3-benzotriazin-4(3H)-one has been found to inhibit specific enzymes involved in inflammatory pathways, making it a promising lead compound for therapeutic development.
The versatility of benzotriazinones extends to their application in catalysis. The nitrogen atoms in the ring can act as Lewis bases or coordinate with metal ions to form complexes with unique catalytic properties. This has led to their use in asymmetric catalysis and organocatalytic reactions.
In conclusion, 1,2,3-benzotriazin-4(3H)-one (CAS No. 90-16-4) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its structural features and reactivity make it an invaluable tool for researchers working in materials science, pharmacology, and catalysis. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial innovation.
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